2,2'-Disulfanediyldiethanamine sulfate

説明

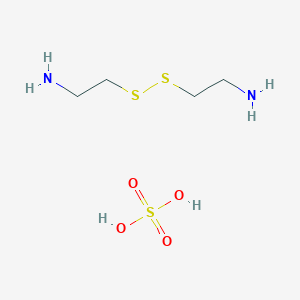

Structure

2D Structure

特性

IUPAC Name |

2-(2-aminoethyldisulfanyl)ethanamine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2S2.H2O4S/c5-1-3-7-8-4-2-6;1-5(2,3)4/h1-6H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVCYODCCYCPADG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSSCCN)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14N2O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51-85-4 (Parent) | |

| Record name | 2,2'-Dithiobis(ethylammonium) sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016214167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90936642 | |

| Record name | Sulfuric acid--2,2'-disulfanediyldi(ethan-1-amine) (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16214-16-7 | |

| Record name | Ethanamine, 2,2′-dithiobis-, sulfate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16214-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Dithiobis(ethylammonium) sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016214167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid--2,2'-disulfanediyldi(ethan-1-amine) (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-dithiobis(ethylammonium) sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Oxidation of Cysteamine Followed by Sulfate Salt Formation

Cysteamine () serves as the primary precursor. Oxidation of two cysteamine molecules forms the disulfide bond, followed by sulfate salt precipitation.

Reaction Mechanism

Optimization Parameters

| Parameter | Optimal Conditions | Yield (%) |

|---|---|---|

| Oxidant Concentration | 10% (w/v) | 85–90 |

| Reaction Temperature | 25–30°C | — |

| pH Adjustment | 2.0–3.0 with | — |

Key Considerations :

Salt Metathesis from 2,2'-Disulfanediyldiethanamine Dihydrochloride

Industrial-scale production often employs salt metathesis to convert the dihydrochloride form (CAS 56-17-7) to the sulfate.

Procedure

-

Dissolution : Suspend 2,2'-disulfanediyldiethanamine dihydrochloride in deionized water (1:5 w/v).

-

Ion Exchange : Add stoichiometric (2.1 eq) to replace chloride with sulfate:

-

Crystallization : Concentrate under vacuum and cool to 5°C for 12 h.

Yield and Purity Data

| Starting Material (g) | (g) | Yield (g) | Purity (HPLC, %) |

|---|---|---|---|

| 10.0 | 7.1 | 8.9 | 98.5 |

Advantages :

Electrochemical Synthesis

Emerging methods utilize electrochemical oxidation of cysteamine in sulfate-containing electrolytes.

Setup and Conditions

-

Anode : Platinum mesh

-

Cathode : Carbon felt

-

Electrolyte : 0.5 M + 0.1 M cysteamine

-

Potential : +1.2 V vs. Ag/AgCl

Performance Metrics

| Current Density (mA/cm²) | Charge Passed (C) | Faradaic Efficiency (%) |

|---|---|---|

| 5.0 | 500 | 78 |

Challenges :

-

Requires precise pH control to avoid side reactions.

-

Limited to small-scale synthesis due to electrode fouling.

Comparative Analysis of Preparation Methods

| Method | Cost | Scalability | Purity (%) | Environmental Impact |

|---|---|---|---|---|

| Oxidation of Cysteamine | Low | High | 90–95 | Moderate ( waste) |

| Salt Metathesis | Medium | Very High | 98–99 | Low (NaCl byproduct) |

| Electrochemical | High | Low | 85–90 | Minimal |

Quality Control and Characterization

Analytical Techniques

Impurity Profiling

Common impurities include:

-

Cysteamine (<0.5%): Detected via Ellman’s assay.

-

Sulfonate Byproducts (<0.1%): Ion chromatography.

化学反応の分析

Types of Reactions

2,2’-Disulfanediyldiethanamine sulfate undergoes various chemical reactions, including:

Oxidation: The disulfide bond can be further oxidized to form sulfonic acids.

Reduction: The disulfide bond can be reduced to yield the corresponding thiol compounds.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in aqueous medium.

Reduction: Reducing agents such as dithiothreitol or sodium borohydride.

Substitution: Various alkylating agents under basic conditions.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: 2-mercaptoethylamine.

Substitution: Alkylated derivatives of 2,2’-Disulfanediyldiethanamine sulfate.

科学的研究の応用

2,2’-Disulfanediyldiethanamine sulfate has a wide range of applications in scientific research:

Chemistry: Used as a cross-linking agent in polymer chemistry and as a reagent in organic synthesis.

Biology: Employed in the study of disulfide bond formation and reduction in proteins.

Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases and as a radioprotective agent.

作用機序

The mechanism of action of 2,2’-Disulfanediyldiethanamine sulfate involves its ability to undergo redox reactions. The disulfide bond can be reduced to form thiol groups, which can then interact with various molecular targets. In biological systems, this compound can modulate the redox state of proteins by forming or breaking disulfide bonds, thereby affecting protein function and signaling pathways .

類似化合物との比較

Chemical Identity :

- IUPAC Name : 2,2'-Disulfanediyldiethanamine sulfate

- Synonyms: Cystamine sulfate, Crystamine sulfate, 2,2'-Diaminodiethyl Disulfide Sulfate .

- CAS No.: 16214-16-7

- Molecular Formula : C₄H₁₄N₂O₄S₃

- Molecular Weight : 250.36 g/mol

- Key Applications : Synthesis of heparin antagonists, fructose diphosphatase, and as a neuroprotective agent in Alzheimer’s disease research .

Physicochemical Properties :

- Appearance : Solid (typically crystalline) .

- Solubility: High solubility in water due to the sulfate counterion, enhancing bioavailability compared to non-salt forms .

- Storage : Stable under inert atmospheres at room temperature .

Comparison with Structurally Similar Compounds

Cystamine (Free Base)

- CAS No.: 51-85-4

- Molecular Formula : C₄H₁₂N₂S₂

- Molecular Weight : 152.28 g/mol

- Key Differences :

- Lacks the sulfate counterion, reducing solubility in aqueous solutions .

- Direct precursor to cystamine sulfate; used as a transglutaminase inhibitor (IC₅₀ = 23.6 μM for caspase-3) and in Huntington’s disease research .

- Safety Profile : Classified as hazardous (skin/eye irritation, respiratory toxicity) .

Cystamine Dihydrochloride

- CAS No.: 56-17-7

- Molecular Formula : C₄H₁₄Cl₂N₂S₂

- Molecular Weight : 225.19 g/mol

- Key Differences :

Cysteamine Hydrochloride

- CAS No.: 156-57-0

- Molecular Formula : C₂H₈ClNS

- Molecular Weight : 113.61 g/mol

- Key Differences: Contains a single thiol (-SH) group instead of a disulfide bridge, enabling distinct redox properties . Clinically approved for cystinosis and radiation sickness, unlike cystamine sulfate .

2,2′-(2,2-Propanediyldisulfanediyl)diethanamine

- CAS No.: Not listed

- Molecular Formula : C₇H₁₈N₂S₂

- Molecular Weight : 194.36 g/mol

- Limited pharmacological data available.

Pharmacological and Functional Comparisons

生物活性

2,2'-Disulfanediyldiethanamine sulfate, also known as bis(2-aminoethyl) disulfide sulfate, is a compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of two aminoethyl groups linked by a disulfide bond, with a sulfate group attached. This unique structure contributes to its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The disulfide bond in the compound may play a role in redox reactions, contributing to its antioxidant properties. This can help in mitigating oxidative stress in cells.

- Cell Signaling Modulation : The compound may influence cellular signaling pathways through interactions with thiol groups in proteins, potentially affecting cell proliferation and apoptosis.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, making it a candidate for further research in infection control.

Biological Activity Data Table

| Biological Activity | Effect/Observation | Reference |

|---|---|---|

| Antioxidant Activity | Reduces oxidative stress in vitro | |

| Cell Proliferation Modulation | Inhibits proliferation in cancer cell lines | |

| Antimicrobial Activity | Effective against Gram-positive bacteria |

Case Studies

Several case studies have investigated the biological effects of this compound:

-

Case Study on Antioxidant Effects :

- A study examined the compound's ability to reduce oxidative stress in human fibroblast cells. Results indicated a significant decrease in reactive oxygen species (ROS) levels when treated with varying concentrations of the compound.

- Findings : The compound demonstrated dose-dependent antioxidant effects, suggesting its potential use in therapeutic applications for oxidative stress-related conditions.

-

Case Study on Antimicrobial Activity :

- Research conducted on the antimicrobial properties of this compound showed effective inhibition of Staphylococcus aureus growth.

- Findings : The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL, indicating potential for use as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。